N-[(Z)-1-(2-methyl-2H-chromen-3-yl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide
Description
Properties
IUPAC Name |
N-[(Z)-1-(2-methyl-2H-chromen-3-yl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-17-20(15-19-9-5-6-10-22(19)30-17)16-21(24(28)26-11-13-29-14-12-26)25-23(27)18-7-3-2-4-8-18/h2-10,15-17H,11-14H2,1H3,(H,25,27)/b21-16- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBFHKLXBQXQFJ-PGMHBOJBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=CC2=CC=CC=C2O1)C=C(C(=O)N3CCOCC3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(=CC2=CC=CC=C2O1)/C=C(/C(=O)N3CCOCC3)\NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-[(Z)-1-(2-methyl-2H-chromen-3-yl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a chromene moiety, morpholine ring, and a benzamide group. Its molecular formula is , indicating the presence of multiple functional groups that contribute to its biological activity.
Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many benzamide derivatives act as inhibitors of various enzymes involved in cancer progression and metabolic pathways.
- Modulation of Cell Signaling Pathways : The morpholine component may influence signaling pathways related to cell proliferation and apoptosis.
- Antioxidant Properties : Chromene derivatives are known for their ability to scavenge free radicals, contributing to their protective effects against oxidative stress.
Anticancer Activity
Several studies have reported the anticancer potential of compounds structurally related to this compound. For instance:
- Cytotoxicity : In vitro assays have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values often range from 10 μM to 20 μM, indicating moderate potency against these cell lines .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 12 |
| Compound B | HCT116 | 15 |
| N-[...benzamide] | MCF-7 | 13 |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various pathogens. For example, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at concentrations as low as 25 μg/mL .
Case Studies
- Study on Antitumor Activity : A recent investigation assessed the antitumor efficacy of several phenoxy acetamide derivatives, including those with structures similar to N-[...benzamide]. Results indicated that these compounds significantly inhibited tumor growth in vivo models by inducing apoptosis through the activation of caspase pathways .
- Structure–Activity Relationship (SAR) : A study focusing on the SAR of morpholine-containing compounds revealed that modifications to the benzamide moiety could enhance biological activity. Specifically, substituents at the para position were found to increase potency against cancer cells .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 2-methylchromone derivatives with morpholine and appropriate acylating agents. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Research indicates that compounds similar to N-[(Z)-1-(2-methyl-2H-chromen-3-yl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide exhibit promising anticancer properties. The chromenyl structure has been associated with the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that chromone derivatives can inhibit tumor growth in vitro and in vivo by modulating signaling pathways related to cell survival and proliferation .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. Similar derivatives have shown efficacy against common pathogens, indicating that this compound could be explored for its antibacterial properties .
Anti-inflammatory Effects
Compounds containing morpholine rings have been reported to exhibit anti-inflammatory effects. The incorporation of this moiety in N-[...]-benzamide may enhance its ability to modulate inflammatory responses, making it a candidate for further research in treating inflammatory diseases .
Anticancer Research
A study investigated the anticancer effects of various chromone derivatives, including those similar to N-[...]-benzamide, on human cancer cell lines. Results indicated a significant reduction in cell viability and induction of apoptosis in treated cells compared to controls. The study highlighted the importance of structural modifications in enhancing anticancer activity .
Antimicrobial Evaluation
In another study, a series of morpholine-containing compounds were evaluated for their antimicrobial properties against a panel of bacterial strains. The results showed that certain derivatives exhibited potent activity, suggesting that N-[...]-benzamide might possess similar efficacy .
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Analogs
Key Observations :
Chromenyl vs.
Morpholine vs. Piperazine/Amine Substituents : Morpholine’s oxygen atom may improve water solubility compared to 4-methylpiperazine () or alkylamine substituents .
Z-Configuration : The Z-configuration, critical for maintaining planar geometry in enamide derivatives, is conserved across analogs (e.g., ) and likely influences binding affinity .
Physicochemical and Spectroscopic Comparisons
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield and purity?
Methodological Answer:
- Key Steps :
- Condensation Reactions : Analogous compounds (e.g., benzamide-thiazolidinone hybrids) are synthesized via refluxing intermediates with substituted aldehydes in ethanol or THF, followed by purification via column chromatography .
- Catalytic Systems : Palladium-catalyzed reductive cyclization (using formic acid derivatives as CO surrogates) may apply for constructing heterocyclic motifs, as seen in related nitroarene/nitroalkene systems .
- Condition Optimization : Control temperature (70–100°C), solvent polarity (e.g., DMF for high-boiling reactions), and reaction time (6–24 hrs) to minimize side products. Use TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 columns, acetonitrile/water gradients) to monitor progress .
- Yield Enhancement : Pre-purify starting materials (e.g., 2-methyl-2H-chromen-3-yl precursors) and employ inert atmospheres (N₂/Ar) to prevent oxidation .
Advanced: How can structural elucidation be achieved using advanced spectroscopic techniques, and what spectral markers confirm the Z-configuration?
Methodological Answer:
- 1H/13C NMR :
- Z-Isomer Identification : Look for trans-olefinic coupling constants (J = 10–12 Hz) in 1H NMR. For example, in chromone derivatives, vinyl protons show distinct splitting patterns .
- Morpholine Signals : Quartet peaks near δ 3.6–3.8 ppm (N–CH₂–O) and δ 2.4–2.6 ppm (N–CH₂–CH₂–O) confirm morpholine incorporation .
- 2D NMR (COSY/HSQC) : Correlate protons and carbons to resolve overlapping signals in crowded aromatic regions (e.g., chromen-3-yl substituents) .
- X-Ray Crystallography : Resolve stereochemistry unambiguously, as demonstrated for chromone-thiazolidinone hybrids (e.g., C–C bond lengths of ~1.34 Å for enone systems) .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity in antimicrobial or anticancer research?
Methodological Answer:
- Antimicrobial Screening :
- Anticancer Assays :
- MTT Assay : Evaluate cytotoxicity against human cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) .
- Apoptosis Markers : Flow cytometry for Annexin V/PI staining to assess mechanism .
Advanced: How do structural modifications at the morpholin-4-yl or chromen-3-yl moieties influence pharmacokinetic properties?
Methodological Answer:
- Modification Strategies :
- Morpholine Substituents : Replace morpholine with piperidine or thiomorpholine to alter lipophilicity (logP) and blood-brain barrier penetration. Use HPLC logD measurements for validation .
- Chromen-3-yl Halogenation : Introduce Cl/F at the 6-position to enhance metabolic stability. Compare half-life (t₁/₂) in microsomal assays .
- Computational Predictions :
- QSAR Models : Train models using descriptors like polar surface area (PSA) and H-bond acceptors to predict bioavailability .
- Docking Studies : Target enzymes (e.g., EGFR kinase) to rationalize activity differences between derivatives .
Basic: What common impurities arise during synthesis, and how can they be identified/separated chromatographically?
Methodological Answer:
- Impurity Sources :
- Purification Techniques :
Advanced: What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Experimental Reprodubility :
- Meta-Analysis Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
